molecular formula C20H13F6N3O3 B3128441 Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-80-5

Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B3128441
CAS No.: 338957-80-5
M. Wt: 457.3 g/mol
InChI Key: SRCNHSVMKQIVJI-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a complex organic compound characterized by the presence of trifluoromethyl groups and a triazine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting with the preparation of the triazine ring followed by the introduction of the trifluoromethyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The triazine ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-phenyl-1,2,4-triazine-6-carboxylate: Lacks one trifluoromethyl group compared to the target compound.

    Ethyl 5-phenoxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate: Lacks one trifluoromethyl group compared to the target compound.

Uniqueness

The presence of two trifluoromethyl groups in Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate makes it unique compared to similar compounds. These groups significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N3O3/c1-2-31-18(30)15-17(32-14-8-4-7-13(10-14)20(24,25)26)27-16(29-28-15)11-5-3-6-12(9-11)19(21,22)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCNHSVMKQIVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117587
Record name Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338957-80-5
Record name Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338957-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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